molecular formula C10H16N4O B13289321 2-Amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-YL)propanamide

2-Amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-YL)propanamide

Cat. No.: B13289321
M. Wt: 208.26 g/mol
InChI Key: FDOAANXTKZSMRL-UHFFFAOYSA-N
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Description

2-Amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-YL)propanamide is a heterocyclic compound that features a benzodiazole ring fused with a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-YL)propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopropanamide with a suitable benzodiazole precursor in the presence of a catalyst. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-YL)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino and amide groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodiazole derivatives.

Scientific Research Applications

2-Amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-YL)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-YL)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-YL)propanamide is unique due to its specific combination of a benzodiazole ring with an amino-propanamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

2-amino-3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propanamide

InChI

InChI=1S/C10H16N4O/c11-7(10(12)15)5-14-6-13-8-3-1-2-4-9(8)14/h6-7H,1-5,11H2,(H2,12,15)

InChI Key

FDOAANXTKZSMRL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=CN2CC(C(=O)N)N

Origin of Product

United States

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